

An In-depth Technical Guide to Disperse Blue 3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse blue 3*

Cat. No.: *B1669014*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 3, also known by its Colour Index number 61505, is a synthetic anthraquinone dye.^[1] While its primary application lies in the textile industry for dyeing synthetic fibers, its chemical properties and potential toxicological profile make it a compound of interest for researchers in environmental science, analytical chemistry, and toxicology.^{[1][2]} This guide provides a comprehensive overview of the core technical aspects of **Disperse Blue 3**, focusing on its physicochemical properties, synthesis, analytical determination, and toxicological significance, which may be relevant to drug development and safety assessment.

Core Molecular and Chemical Identity

Disperse Blue 3 is characterized by a core anthraquinone structure substituted with amino and hydroxyethylamino groups, which are crucial for its dyeing properties and chemical reactivity.

The fundamental identifiers for **Disperse Blue 3** are its molecular formula and weight, which are essential for any quantitative analysis or experimental design.

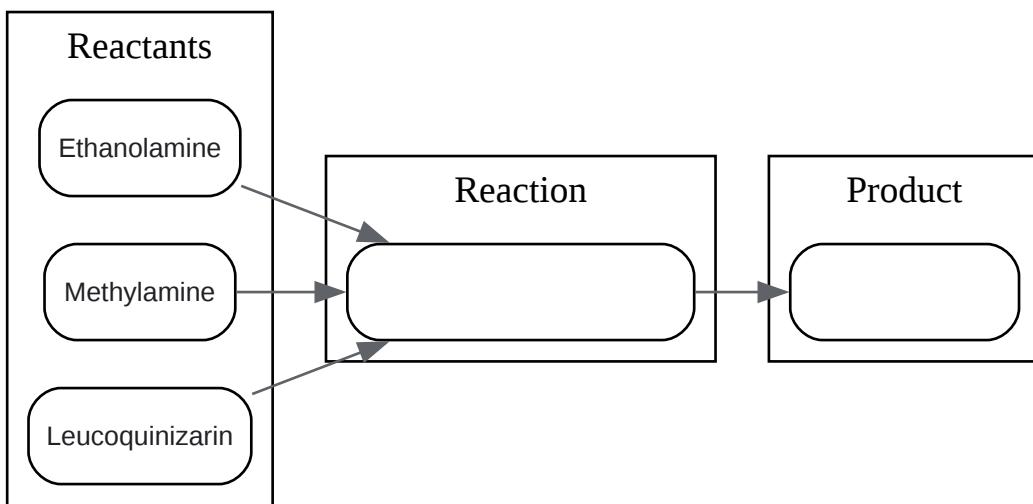
- Molecular Formula: $C_{17}H_{16}N_2O_3$ ^{[3][4]}
- Molecular Weight: 296.32 g/mol ^{[3][4]}
- Exact Mass: 296.1161 g/mol ^{[4][5]}

A clear understanding of its structure is vital for predicting its chemical behavior and interactions.

- IUPAC Name: 1-((2-hydroxyethyl)amino)-4-(methylamino)anthracene-9,10-dione[4][6]
- CAS Number: 2475-46-9[3][4][7]
- Synonyms: C.I. 61505, 1-MA-4OEAA, Disperse Blue K[5][8]

Caption: Chemical structure of **Disperse Blue 3**.

The physicochemical properties of **Disperse Blue 3** dictate its behavior in various systems, including its solubility and potential for environmental transport.


Property	Value	Source
Appearance	Navy blue powder	[1][9]
Topological Polar Surface Area	78.4 Å ²	[4][6]
Hydrogen Bond Donor Count	3	[4]
Rotatable Bond Count	4	[4]
XLogP3-AA	3.3	[4][6]
Solubility	Soluble in DMSO	[5]

Synthesis and Manufacturing

Understanding the synthesis of **Disperse Blue 3** is crucial for identifying potential impurities that may be relevant in toxicological assessments. The primary methods of synthesis involve condensation reactions.[6]

A common synthesis route involves the reaction of 1,4-diaminoanthraquinone derivatives with specific amines.[1][9]

- Method 1: Condensation of leucoquinizarin with methylamine and ethanolamine, followed by oxidation.[6]
- Method 2: Condensation of 1-bromo-4-methylaminoanthraquinone with ethanolamine in the presence of a copper catalyst.[6]

[Click to download full resolution via product page](#)

Caption: Simplified synthesis workflow for **Disperse Blue 3**.

Toxicological Profile and Safety

For drug development professionals, understanding the toxicological profile of environmental contaminants like **Disperse Blue 3** is essential for assessing potential risks and interactions.

Disperse Blue 3 is classified with several health and environmental hazards.

- Acute Toxicity (Oral), Category 4: Harmful if swallowed.[6][10]
- Skin Sensitization, Category 1: May cause an allergic skin reaction.[6][10]
- Aquatic Hazard (Acute), Category 1: Very toxic to aquatic life.[6]

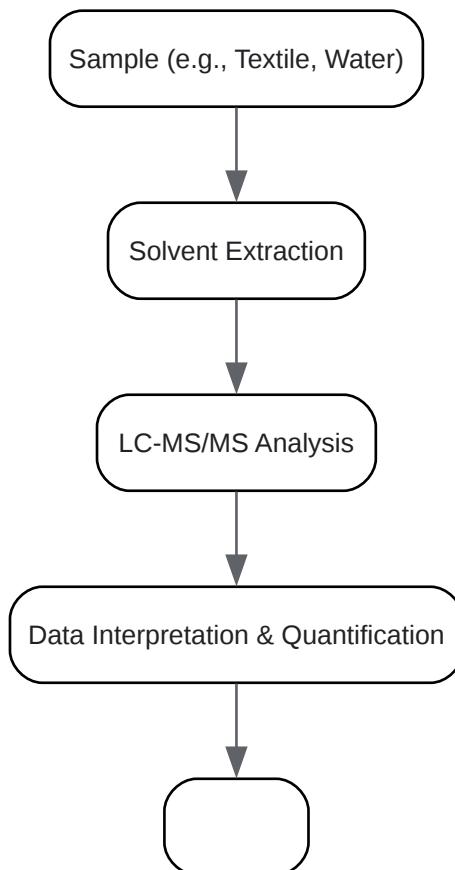
Exposure to **Disperse Blue 3** can lead to various adverse health effects.

- Skin and Eye Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6][11][12]
- Allergic Contact Dermatitis: It is a known skin sensitizer and can cause allergic contact dermatitis, particularly from contact with dyed textiles.[2]

Proper personal protective equipment (PPE) is crucial when handling **Disperse Blue 3** in a laboratory setting.[10]

- Eye Protection: Wear safety goggles.[10]
- Skin Protection: Wear protective gloves and clothing.[10][12]
- Respiratory Protection: Use a dust mask or respirator if dust is generated.[12]

Analytical Methodologies


Accurate and sensitive analytical methods are necessary for the detection and quantification of **Disperse Blue 3** in various matrices, including environmental samples and consumer products.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of disperse dyes.[13][14]

- HPLC with Mass Spectrometry (LC-MS): This has become a preferred method due to its high sensitivity and selectivity, especially for polar and thermally labile compounds like **Disperse Blue 3**.[15]
- LC-MS/MS: Tandem mass spectrometry provides enhanced structural confirmation and is used in forensic analysis of dyed fibers.[14]
- Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times compared to traditional HPLC.[14]

The extraction of **Disperse Blue 3** from a sample matrix is a critical step prior to analysis.

- Solvent Extraction: A simple method involves extraction with an aqueous pyridine solution.[6]
- Forensic Fiber Analysis: For textile fibers, solvents such as chlorobenzene or a mixture of acetonitrile and water are used, often with heating or ultrasonication to improve extraction efficiency.[14]

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **Disperse Blue 3**.

Analytical techniques like LC-MS can also be employed for impurity profiling of **Disperse Blue 3** standards. This is particularly relevant as impurities may have their own toxicological profiles. For instance, an impurity with a mass-to-charge ratio (m/z) of 267 has been identified in some **Disperse Blue 3** standards.[13][16]

Relevance to Drug Development

While **Disperse Blue 3** is not used as a therapeutic agent, its study is relevant to the drug development field in several ways:[3]

- Toxicology and Safety Assessment: Understanding the mechanisms of skin sensitization and allergic reactions caused by compounds like **Disperse Blue 3** can inform the safety assessment of new drug candidates, particularly topical formulations.

- Impurity Analysis: The analytical methods used to detect and quantify **Disperse Blue 3** and its impurities are analogous to those used for identifying and controlling impurities in active pharmaceutical ingredients (APIs) and drug products.
- Environmental Impact Assessment: The pharmaceutical industry is increasingly focused on the environmental impact of its products. Studying the fate and effects of persistent organic pollutants like **Disperse Blue 3** can provide valuable insights for designing more environmentally benign drugs.

Conclusion

Disperse Blue 3 is a well-characterized anthraquinone dye with a defined molecular weight and formula. While its primary use is in the textile industry, its potential for skin sensitization and environmental toxicity makes it a compound of interest for researchers in toxicology and analytical chemistry. For professionals in drug development, the study of **Disperse Blue 3** offers valuable parallels in the areas of safety assessment, impurity profiling, and environmental impact analysis. The robust analytical methodologies developed for its detection provide a framework for the analysis of similar compounds in more complex matrices.

References

- C.I. **Disperse Blue 3** - Hazardous Agents | Haz-Map. [\[Link\]](#)
- C.I. **Disperse Blue 3** | C17H16N2O3 | CID 17191 - PubChem - NIH. [\[Link\]](#)
- (PDF) **Disperse Blue 3** Safety Data Sheet - ResearchGate. [\[Link\]](#)
- Determination of EU-Banned Disperse Dyes by LC/MSD TOF. [\[Link\]](#)
- Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. [\[Link\]](#)
- Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents. [\[Link\]](#)
- Consumer Products Testing Application Notebook - Waters Corporation. [\[Link\]](#)
- CN106675082A - Method for preparing **disperse blue 354** - Google P

- The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Disperse Blue 3 | 2475-46-9 [chemicalbook.com]
- 2. scialert.net [scialert.net]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. C.I. Disperse Blue 3 | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Disperse Blue 3 | CAS 2475-46-9 | LGC Standards [lgcstandards.com]
- 8. C.I. Disperse Blue 3 - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Disperse Blue 3 CAS#: 2475-46-9 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Disperse Blue 3(2475-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. lcms.cz [lcms.cz]
- 14. mdpi.com [mdpi.com]
- 15. youngin.com [youngin.com]
- 16. waters.com [waters.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Disperse Blue 3]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669014#disperse-blue-3-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1669014#disperse-blue-3-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com